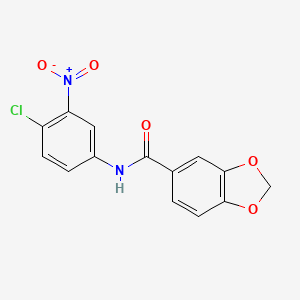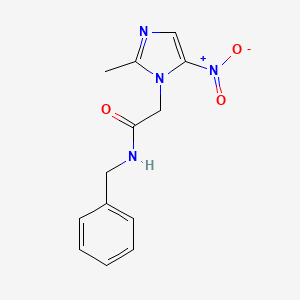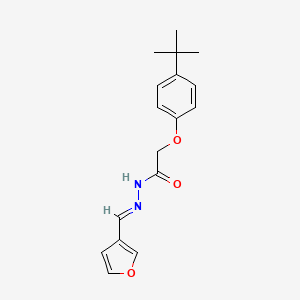
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide, commonly known as CNQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the brain. CNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mécanisme D'action
CNQX acts as a competitive antagonist of the ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. CNQX has a higher affinity for AMPA receptors than kainate receptors, and it has little or no effect on NMDA receptors.
Biochemical and Physiological Effects:
CNQX has been shown to have a variety of biochemical and physiological effects in the brain. It can reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) and inhibit the induction of long-term potentiation (LTP) in hippocampal neurons. It can also block the expression of c-Fos and other immediate-early genes that are involved in synaptic plasticity and learning and memory. CNQX has been shown to be neuroprotective in various models of brain injury, such as ischemia, traumatic brain injury, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CNQX has several advantages for lab experiments, including its high potency, selectivity, and availability. It can be used at low concentrations to block the activity of ionotropic glutamate receptors without affecting other neurotransmitter systems. However, CNQX has some limitations, such as its short half-life and potential toxicity at high concentrations. It can also affect the activity of metabotropic glutamate receptors and other ion channels, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of CNQX in scientific research. One area of interest is the development of more selective and potent antagonists of AMPA and kainate receptors that can be used to study their specific roles in synaptic transmission and plasticity. Another area of interest is the use of CNQX and other glutamate receptor antagonists as potential therapeutics for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of CNQX in combination with other drugs or therapies may enhance its neuroprotective effects and improve its clinical efficacy.
Méthodes De Synthèse
CNQX can be synthesized by several methods, including the reaction of 3-nitro-4-chloroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified by recrystallization or column chromatography. The purity and yield of the product can be optimized by adjusting the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
CNQX is widely used in scientific research to study the glutamatergic system, which is involved in various physiological and pathological processes in the brain. It is used as a tool to block the activity of ionotropic glutamate receptors, such as AMPA and kainate receptors, in order to investigate their role in synaptic transmission, plasticity, and neurodegeneration. CNQX has also been used to study the mechanisms of drug addiction, epilepsy, stroke, and neuroprotection.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-10-3-2-9(6-11(10)17(19)20)16-14(18)8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICAOSTNGFTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)
![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)

![4-chloro-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5789050.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)


![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)